molecular formula C18H18O4 B14015097 1-Phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

1-Phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B14015097
M. Wt: 298.3 g/mol
InChI Key: MFDFEQQOFGIZAS-UHFFFAOYSA-N
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Description

. It is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . This compound is characterized by its phenyl and trimethoxyphenyl groups connected by a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between acetophenone and 3,4,5-trimethoxybenzaldehyde . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a common method for synthesizing similar compounds on a larger scale due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used for halogenation reactions under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of (2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-phenyl-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-phenyl-3-(3,5-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups .

Properties

IUPAC Name

1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-16-11-13(12-17(21-2)18(16)22-3)9-10-15(19)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDFEQQOFGIZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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